molecular formula C12H11BrO2 B13187431 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one

1-(5-Bromo-1-benzofuran-2-yl)butan-1-one

Katalognummer: B13187431
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: ZHWLAYPXEVDEAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one typically involves the bromination of benzofuran followed by a series of reactions to introduce the butanone moiety. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-1-benzofuran-2-yl)butan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one stands out due to its specific substitution pattern and the presence of the butanone moiety, which imparts unique chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Conclusion

This compound is a compound of significant interest due to its diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H11BrO2

Molekulargewicht

267.12 g/mol

IUPAC-Name

1-(5-bromo-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7H,2-3H2,1H3

InChI-Schlüssel

ZHWLAYPXEVDEAF-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CC2=C(O1)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.